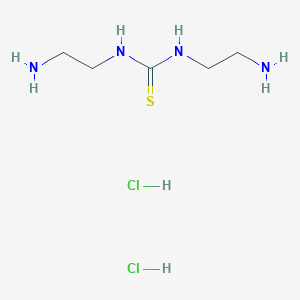

1,3-Bis(2-aminoethyl)thiourea dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Riociguat is a novel therapeutic agent that targets the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate pathway. It is designed to treat pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH) by directly stimulating soluble guanylate cyclase (sGC), thereby enhancing the sensitivity of sGC to endogenous nitric oxide (NO) (Hoeper et al., 2021).

Synthesis Analysis

The synthesis of Riociguat involves multiple steps, starting from the preparation of initial compounds such as 2-fluorobenzylhydrazine and the sodium salt of ethyl cyanopyruvate, leading to the final compound through a series of functional group transformations and cyclization reactions (Song, 2011).

Molecular Structure Analysis

Riociguat's molecular structure features include strong π-π interactions and a unique dimeric R22(14) motif. The crystal structures of Riociguat and its solvates reveal distinct packing patterns, with solvates adopting channel-like patterns and the base form adopting sheet-like patterns, demonstrating the compound's solid-state complexity (Zhou et al., 2017).

Chemical Reactions and Properties

Riociguat's chemical properties, including its reactivity under various conditions, have been extensively studied. Stress degradation studies under different conditions (e.g., hydrolytic, oxidative) have identified specific degradation products, elucidating its stability profile and the pathways through which it degrades (Pandya & Rajput, 2019).

Physical Properties Analysis

The physical properties of Riociguat, including solubility and crystalline forms, play a crucial role in its pharmacokinetics and pharmacodynamics. The identification and characterization of Riociguat's crystalline forms, as well as their solvates, contribute to understanding its absorption and bioavailability (Zhou et al., 2017).

Applications De Recherche Scientifique

1. Applications in Cancer Research and Chemotherapy

The compound has been noted for its interactions with hyperthermia and chemotherapy in animal studies. Particularly, it has been highlighted that certain chemotherapeutic drugs, like 1,3-bis(2-chloroethyl)-1-nitrosourea and others, have their antitumor effects significantly potentiated by local hyperthermia, suggesting potential applications in cancer treatment modalities. The discrepancy between in vitro and in vivo findings regarding drug concentration further emphasizes the need for more in vivo studies to define optimum time-dose schedules for clinical trials (Marmor, 1979).

2. Role in Coordination Chemistry and Biological Properties

1,3-Bis(2-aminoethyl)thiourea dihydrochloride has been acknowledged for its extensive applications as ligands in coordination chemistry. The influence of nitrogen substituents on intra- and intermolecular hydrogen-bonding interactions, alongside their role in the coordination properties displayed by these ligands, has been a subject of interest. The review emphasizes the versatility of these compounds in forming complex structures and their potential biological applications, indicating a promising interdisciplinary approach (Saeed, Flörke, & Erben, 2014).

3. Chemosensing and Environmental Monitoring

Research has demonstrated that thioureas and their derivatives, which include 1,3-Bis(2-aminoethyl)thiourea dihydrochloride, are significant in the development of chemosensors. These chemosensors are highly sensitive, selective, and simple for detecting various environmental pollutants and analytes. The unique properties of thiourea moieties make them crucial for sensing applications, with potential impacts on monitoring environmental and biological samples (Al-Saidi & Khan, 2022).

Orientations Futures

Thioureas and their derivatives have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . Therefore, the future directions

Propriétés

IUPAC Name |

1,3-bis(2-aminoethyl)thiourea;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4S.2ClH/c6-1-3-8-5(10)9-4-2-7;;/h1-4,6-7H2,(H2,8,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTUAZYWJDSJDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)NCCN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(2-aminoethyl)thiourea dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)

![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)

![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)